(3-Amino-5-chlorophenyl)-(4-methylpiperazin-1-yl)methanone
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Overview
Description
(3-Amino-5-chlorophenyl)-(4-methylpiperazin-1-yl)methanone is an organic compound that features a combination of an amino group, a chlorophenyl group, and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-chlorophenyl)-(4-methylpiperazin-1-yl)methanone typically involves the reaction of 3-amino-5-chlorobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-chlorophenyl)-(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the chlorophenyl group may produce phenyl derivatives.
Scientific Research Applications
(3-Amino-5-chlorophenyl)-(4-methylpiperazin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Amino-5-chlorophenyl)-(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby affecting cell function and viability.
Comparison with Similar Compounds
Similar Compounds
(3-Amino-5-chlorophenyl)-(4-methylpiperazin-1-yl)methanone: shares structural similarities with other compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where its structural features can be exploited to design new therapeutic agents.
Properties
Molecular Formula |
C12H16ClN3O |
---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
(3-amino-5-chlorophenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H16ClN3O/c1-15-2-4-16(5-3-15)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-5,14H2,1H3 |
InChI Key |
ZSNSUCZWRBVQJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Cl)N |
Origin of Product |
United States |
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